EGFR Kinase Inhibition: [3,4-d] Regioisomer Shows Superior Potency
In a direct head-to-head comparison of isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine series against isolated EGFR tyrosine kinase, the 6-substituted pyrido[3,4-d]pyrimidine scaffold demonstrated the highest potency among all four regioisomeric fusion topologies. The 6-(methylamino)pyrido[3,4-d]pyrimidine (compound 7f) achieved an IC₅₀ of 0.008 nM, compared to 0.13 nM for the corresponding 7-substituted pyrido[4,3-d]pyrimidine (5f) and 0.029 nM for the parent quinazoline (3) [1]. The [3,4-d] and [4,3-d] series as a group were the most potent, followed by [3,2-d], while [2,3-d] analogues were least active. Critically, introduction of steric bulk at the 6-position in the [3,4-d] series increased potency dramatically, a trend not observed in the quinazoline series where the same modification decreased potency [1].
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 6-(methylamino)pyrido[3,4-d]pyrimidine (7f): IC₅₀ = 0.008 nM |
| Comparator Or Baseline | 7-(methylamino)pyrido[4,3-d]pyrimidine (5f): IC₅₀ = 0.13 nM; parent quinazoline (3): IC₅₀ = 0.029 nM |
| Quantified Difference | 16.3-fold more potent than [4,3-d] isomer; 3.6-fold more potent than quinazoline parent scaffold |
| Conditions | Isolated EGFR tyrosine kinase enzyme assay; 4-[(3-bromophenyl)amino] substitution pattern constant across all comparators |
Why This Matters
For procurement decisions in EGFR inhibitor programs, the [3,4-d] fusion topology provides a quantitatively validated potency advantage over both the [4,3-d] regioisomer and the classical quinazoline scaffold, directly reducing the compound concentration required for target engagement.
- [1] Rewcastle, G. W.; Palmer, B. D.; Thompson, A. M.; Bridges, A. J.; Cody, D. R.; Zhou, H.; Fry, D. W.; McMichael, A.; Denny, W. A. Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. J. Med. Chem. 1996, 39, 1823–1835. PMID: 8627606. View Source
